molecular formula C20H23ClN2O3S2 B11332488 1-[(3-chlorobenzyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide

1-[(3-chlorobenzyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide

Cat. No.: B11332488
M. Wt: 439.0 g/mol
InChI Key: AQPGRWLLRNBQIW-UHFFFAOYSA-N
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Description

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a molecular formula of C20H23ClN2O3S2 and a molecular weight of 438.99 . This compound is characterized by the presence of a piperidine ring, a chlorophenyl group, a methanesulfonyl group, and a methylsulfanyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves several steps. One common method includes the reaction of 3-chlorophenylmethanesulfonyl chloride with N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group. Common reagents used in these reactions include acids, bases, and solvents like ethanol or methanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other piperidine derivatives and sulfonyl-containing molecules. Compared to these compounds, 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include 1-(3-CHLOROPHENYL)-3-[4-(METHYLSULFANYL)PHENYL]-1H-PYRAZOLE-4-CARBALDEHYDE and other sulfonyl piperidine derivatives.

Properties

Molecular Formula

C20H23ClN2O3S2

Molecular Weight

439.0 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-(2-methylsulfanylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H23ClN2O3S2/c1-27-19-8-3-2-7-18(19)22-20(24)16-9-11-23(12-10-16)28(25,26)14-15-5-4-6-17(21)13-15/h2-8,13,16H,9-12,14H2,1H3,(H,22,24)

InChI Key

AQPGRWLLRNBQIW-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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